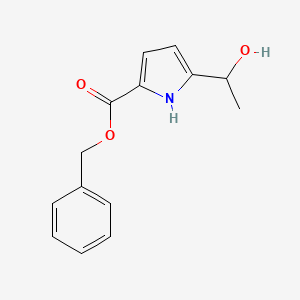
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a benzyl group attached to the nitrogen atom and a hydroxyethyl group at the 5-position of the pyrrole ring. The carboxylate group is esterified with a benzyl alcohol, making it a versatile molecule in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, with an amine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the pyrrole ring.
Another approach involves the use of sulfur ylides with carbonyl compounds. This method involves an intramolecular cyclization of sulfur ylides with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Imidazopyridines: These compounds also contain a nitrogen heterocycle and are known for their wide range of biological activities.
Hexamethylenetetramine: A versatile reagent in organic synthesis, often used in the preparation of pyrrole derivatives.
Imidazo[4,5-b]pyridines: These compounds share structural similarities with Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyethyl group and a benzyl ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
681806-80-4 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-10(16)12-7-8-13(15-12)14(17)18-9-11-5-3-2-4-6-11/h2-8,10,15-16H,9H2,1H3 |
Clave InChI |
ZKCVKBODRYNOKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(N1)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
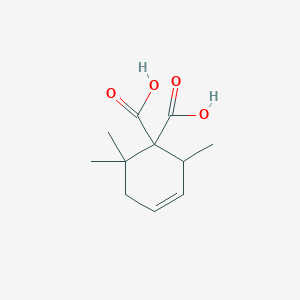
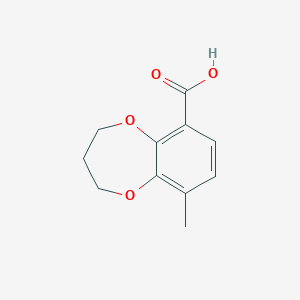

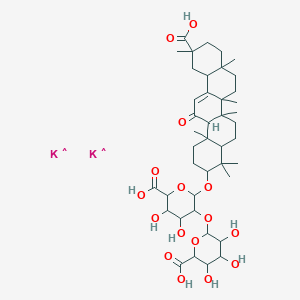
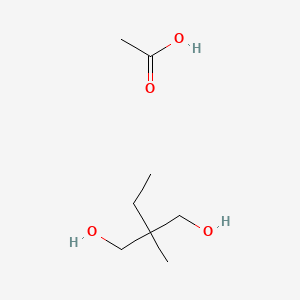
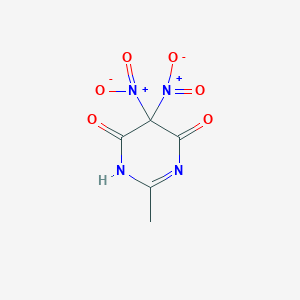
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
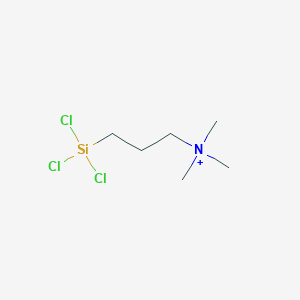
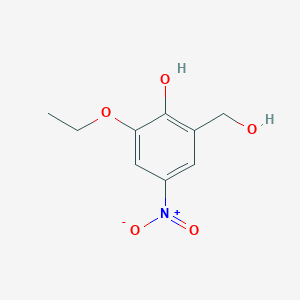
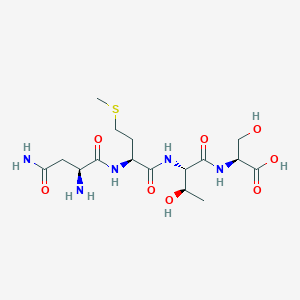
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
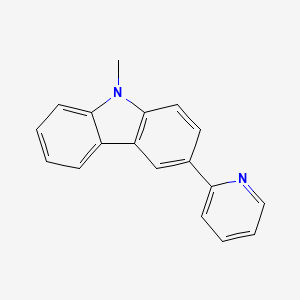
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
